2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dichlorobenzyl and methoxyphenyl groups, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with a methoxyphenyl-substituted pyrimidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are often employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine
Uniqueness
The uniqueness of 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22Cl2N2OS |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethylpyrimidine |
InChI |
InChI=1S/C21H22Cl2N2OS/c1-14-12-21(2,3)24-20(25(14)18-10-5-6-11-19(18)26-4)27-13-15-16(22)8-7-9-17(15)23/h5-12H,13H2,1-4H3 |
InChI Key |
UQKQMGJPHJUVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N=C(N1C2=CC=CC=C2OC)SCC3=C(C=CC=C3Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.